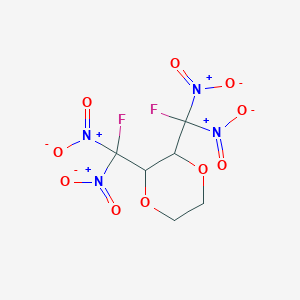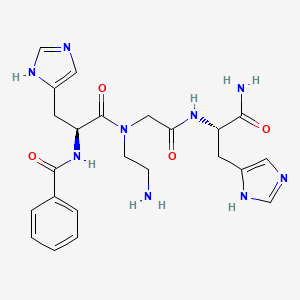
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide typically involves the coupling of benzoyl chloride with L-histidine, followed by the addition of N-(2-aminoethyl)glycine and L-histidinamide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases related to histidine metabolism.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
N-Benzoyl-L-glycyl-L-histidyl-L-leucine: Similar in structure but with a leucine residue instead of histidinamide.
N-Benzoyl-L-arginyl-L-histidyl-L-phenylalanine: Contains arginine and phenylalanine residues, differing in amino acid composition.
Uniqueness: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is unique due to its specific combination of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
328391-07-7 |
|---|---|
Molekularformel |
C23H29N9O4 |
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
N-[(2S)-1-[2-aminoethyl-[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C23H29N9O4/c24-6-7-32(12-20(33)30-18(21(25)34)8-16-10-26-13-28-16)23(36)19(9-17-11-27-14-29-17)31-22(35)15-4-2-1-3-5-15/h1-5,10-11,13-14,18-19H,6-9,12,24H2,(H2,25,34)(H,26,28)(H,27,29)(H,30,33)(H,31,35)/t18-,19-/m0/s1 |
InChI-Schlüssel |
IDYFZRLQYCGZNR-OALUTQOASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N(CCN)CC(=O)N[C@@H](CC3=CN=CN3)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)N(CCN)CC(=O)NC(CC3=CN=CN3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


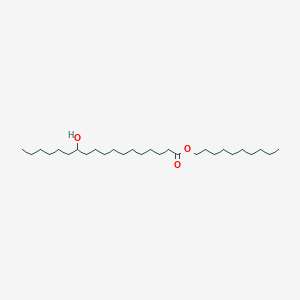
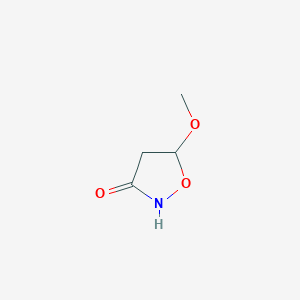

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
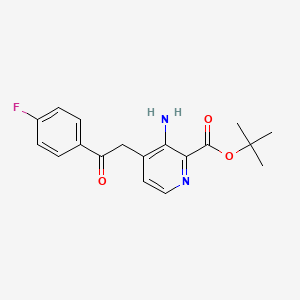
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
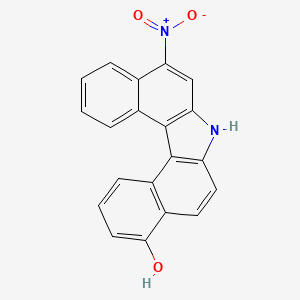
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
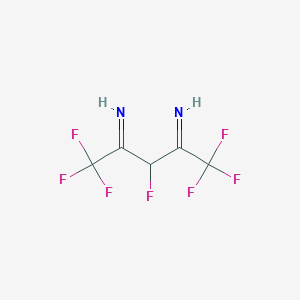
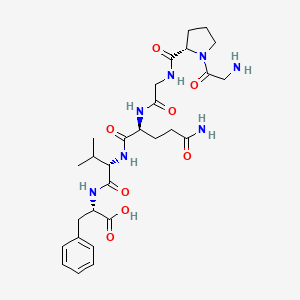

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
